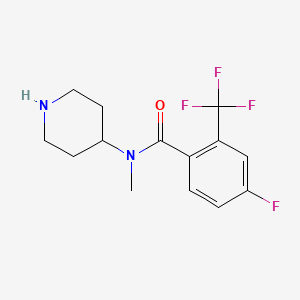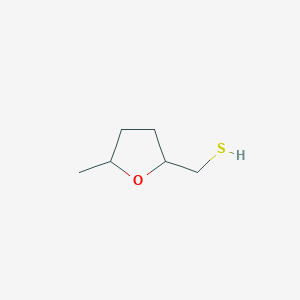
(5-Methyloxolan-2-YL)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyloxolan-2-YL)methanethiol is an organic compound with the molecular formula C6H12OS It is characterized by the presence of a thiol group (-SH) attached to a methylene bridge, which is further connected to a 5-methyloxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyloxolan-2-YL)methanethiol typically involves the reaction of 5-methyloxolan-2-ylmethanol with a thiolating agent. One common method is the use of thionyl chloride (SOCl2) to convert the alcohol group into a chloromethyl intermediate, which is then reacted with sodium hydrosulfide (NaHS) to introduce the thiol group. The reaction conditions usually involve:
-
Step 1: Chlorination
- Reactant: 5-methyloxolan-2-ylmethanol
- Reagent: Thionyl chloride (SOCl2)
- Solvent: Dichloromethane (CH2Cl2)
- Temperature: Room temperature
- Duration: 2-3 hours
-
Step 2: Thiolation
- Reactant: Chloromethyl intermediate
- Reagent: Sodium hydrosulfide (NaHS)
- Solvent: Ethanol (EtOH)
- Temperature: Reflux
- Duration: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(5-Methyloxolan-2-YL)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
- Reagents: Hydrogen peroxide (H2O2), iodine (I2)
- Conditions: Aqueous or organic solvent, mild temperature
-
Reduction
- Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
- Conditions: Anhydrous solvent, low temperature
-
Substitution
- Reagents: Alkyl halides, acyl chlorides
- Conditions: Basic or acidic medium, room temperature
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Alcohols
Substitution: Thioethers, thioesters
Scientific Research Applications
(5-Methyloxolan-2-YL)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene click chemistry.
Biology: Employed in the study of thiol-based redox biology and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential as a drug precursor and in the development of thiol-based therapeutics.
Industry: Utilized in the production of specialty chemicals and as an additive in polymer manufacturing.
Mechanism of Action
The mechanism of action of (5-Methyloxolan-2-YL)methanethiol involves its thiol group, which can undergo redox reactions and form covalent bonds with other molecules. The thiol group can interact with cysteine residues in proteins, affecting their function and activity. This interaction is crucial in redox signaling and the regulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(5-Methyloxolan-2-YL)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(5-Methyloxolan-2-YL)methylamine: Contains an amine group instead of a thiol group.
(5-Methyloxolan-2-YL)methyl chloride: Features a chloride group instead of a thiol group.
Uniqueness
(5-Methyloxolan-2-YL)methanethiol is unique due to its thiol group, which imparts distinct reactivity and chemical properties. The presence of the thiol group allows for specific interactions in redox biology and organic synthesis that are not possible with its hydroxyl, amine, or chloride analogs.
Properties
Molecular Formula |
C6H12OS |
|---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
(5-methyloxolan-2-yl)methanethiol |
InChI |
InChI=1S/C6H12OS/c1-5-2-3-6(4-8)7-5/h5-6,8H,2-4H2,1H3 |
InChI Key |
CFFMNHUUIJMOBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



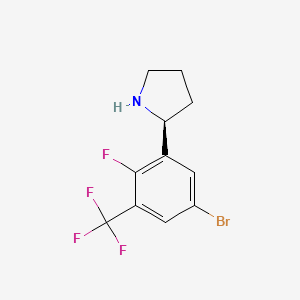


![Rel-(1S,2S,6R)-bicyclo[4.1.0]heptan-2-amine](/img/structure/B13335289.png)
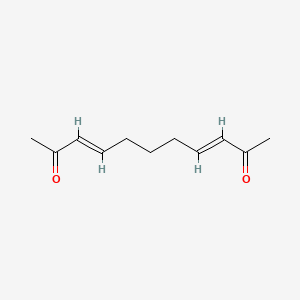
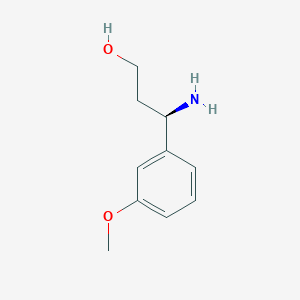
![1-[(6-Chloro-3-pyridyl)methyl]cyclobutanamine](/img/structure/B13335309.png)
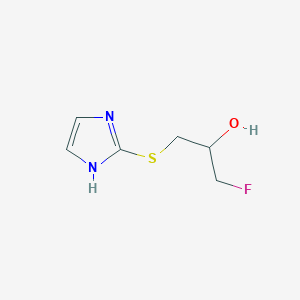
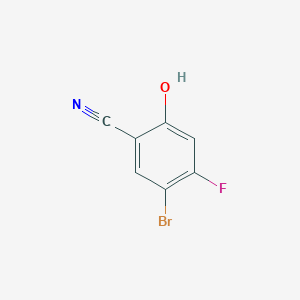
![8-Methyl-8-phosphabicyclo[3.2.1]octan-3-one 8-oxide](/img/structure/B13335339.png)

